molecular formula C7H4FNaO3 B13749207 Sodium;5-fluoro-2-hydroxybenzoate

Sodium;5-fluoro-2-hydroxybenzoate

Cat. No.: B13749207
M. Wt: 178.09 g/mol
InChI Key: JDACHKJTTQYELW-UHFFFAOYSA-M
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Description

Sodium 5-fluoro-2-hydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 2nd position on the benzene ring, with a sodium ion balancing the charge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-fluoro-2-hydroxybenzoate typically involves the fluorination of salicylic acid derivatives. One common method is the electrophilic fluorination using reagents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of sodium 5-fluoro-2-hydroxybenzoate may involve large-scale fluorination processes, followed by neutralization with sodium hydroxide to form the sodium salt. The process requires careful control of reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Sodium 5-fluoro-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: Sodium 5-fluoro-2-hydroxybenzoate is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its non-sodium counterparts.

Properties

Molecular Formula

C7H4FNaO3

Molecular Weight

178.09 g/mol

IUPAC Name

sodium;5-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C7H5FO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1

InChI Key

JDACHKJTTQYELW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)[O-])O.[Na+]

Origin of Product

United States

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